1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrFN.ClH. It is a derivative of phenylethylamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluoroacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 1-(4-Bromo-3-fluorophenyl)ethanol.
Amination: The alcohol is converted to the amine via a reaction with ammonia or an amine source under appropriate conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylethylamines, while oxidation can produce imines or nitriles.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
- 1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
- 1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, also known as (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique structural features, including the presence of bromine and fluorine substituents on the phenyl ring, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₈H₉BrFN
- Molecular Weight : Approximately 219.07 g/mol
- CAS Number : 2109874-10-2
The compound's chirality may influence its biological activity, as different enantiomers can exhibit distinct pharmacological effects.
The mechanism by which this compound exerts its biological effects is primarily through interactions with neurotransmitter systems and other molecular targets. The halogen atoms (bromine and fluorine) can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including neuropharmacological actions.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS). Similar compounds have shown activity as central nervous system agents, indicating potential for use in treating neurological disorders.
- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. Modifications to the structure can enhance this activity, suggesting a pathway for developing anticancer agents .
- Enzyme Inhibition : The compound's structure allows it to act as a potential inhibitor for various enzymes involved in metabolic processes. Studies on related compounds have shown promise in developing inhibitors for therapeutic targets like indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and immune response modulation .
Table 1: Summary of Biological Activities
Detailed Findings
- CNS Activity : In studies examining the interaction of similar compounds with neurotransmitter receptors, it was found that halogenated phenethylamines could modulate receptor activity significantly. This suggests that this compound may also possess similar neuroactive properties.
- Antiproliferative Properties : A study focused on rigidin-inspired compounds demonstrated that modifications to the phenyl ring could lead to enhanced antiproliferative effects against cancer cell lines . This highlights the importance of structural variations in optimizing therapeutic efficacy.
- Enzyme Interaction : Research on enzyme inhibitors has shown that compounds similar to this compound can effectively bind to active sites of enzymes like IDO, leading to significant inhibition . The presence of bromine and fluorine may play a crucial role in these interactions.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXILKBUBMZCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.